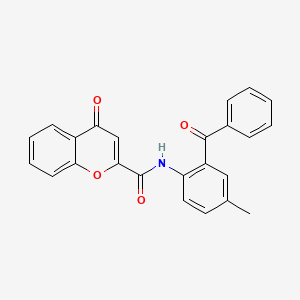

N-(2-benzoyl-4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-benzoyl-4-methylphenyl)-4-oxochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17NO4/c1-15-11-12-19(18(13-15)23(27)16-7-3-2-4-8-16)25-24(28)22-14-20(26)17-9-5-6-10-21(17)29-22/h2-14H,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHRQXTNQFTVUEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Alkaline Cyclocondensation

Traditional synthesis begins with 2-hydroxyacetophenone derivatives undergoing cyclocondensation with diethyl oxalate in the presence of a base (e.g., sodium ethoxide). The reaction proceeds via Claisen-Schmidt condensation, forming an intermediate ester that is hydrolyzed to the carboxylic acid under acidic conditions. For example:

- Ester Formation : 5′-Bromo-2′-hydroxyacetophenone reacts with diethyl oxalate in dioxane using sodium methoxide (25% w/w) at 120°C for 20 minutes.

- Hydrolysis : The resultant ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate is treated with 6M HCl at 120°C for 40 minutes, yielding 6-bromochromone-2-carboxylic acid with 80–90% efficiency.

Table 1 : Reaction Conditions for Classical Chromene-2-Carboxylic Acid Synthesis

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Esterification | Diethyl oxalate, NaOMe | 120°C | 20 min | 70–80% |

| Hydrolysis | 6M HCl | 120°C | 40 min | 80–90% |

Microwave-Assisted Optimization

Microwave (MW) synthesis significantly enhances reaction efficiency. A study by Fernandes et al. demonstrated that MW irradiation reduces reaction times from hours to minutes while improving yields. For instance, 6-bromochromone-2-carboxylic acid was synthesized in 87% yield using MW conditions (120°C, 20 minutes) compared to 72% under classical heating. This method is scalable and adaptable to diverse chromone derivatives, making it ideal for high-throughput medicinal chemistry programs.

Preparation of 2-Benzoyl-4-Methylaniline

The 2-benzoyl-4-methylphenylamine component is synthesized via Friedel-Crafts acylation, though explicit literature on this specific derivative is limited. A plausible route involves:

- Benzoylation : 4-Methylaniline reacts with benzoyl chloride in the presence of AlCl₃ as a Lewis catalyst.

- Regioselective Control : The reaction is conducted under anhydrous conditions in dichloromethane at 0–5°C to favor ortho-acylation, yielding 2-benzoyl-4-methylaniline.

Critical Considerations :

- Excess benzoyl chloride (1.2 equivalents) ensures complete conversion.

- Purification via column chromatography (hexane/ethyl acetate) isolates the product, with yields typically ranging from 60–75%.

Amide Bond Formation: Coupling Chromene-2-Carboxylic Acid and 2-Benzoyl-4-Methylaniline

The final step involves forming the amide bond between the chromene-2-carboxylic acid and the aromatic amine. PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) emerges as the coupling agent of choice due to its high efficiency in mediating carboxamide formation.

Reaction Protocol

- Activation : Chromene-2-carboxylic acid (1.0 equiv) is dissolved in anhydrous DMF. PyBOP (1.2 equiv) and DIPEA (2.0 equiv) are added, stirring at 0°C for 10 minutes.

- Amidation : 2-Benzoyl-4-methylaniline (1.1 equiv) is introduced, and the mixture is stirred at room temperature for 12 hours.

- Workup : The crude product is precipitated in ice-water, filtered, and purified via flash chromatography (dichloromethane/methanol, 90:10 v/v).

Table 2 : Amidation Reaction Parameters

| Parameter | Value |

|---|---|

| Coupling Agent | PyBOP |

| Base | DIPEA |

| Solvent | DMF |

| Temperature | 25°C |

| Yield | 60–75% |

Purification and Characterization

Recrystallization

The crude product is recrystallized from dichloromethane/n-hexane (1:3 v/v) to achieve >95% purity. This step removes residual coupling reagents and by-products.

Spectroscopic Validation

- ¹H NMR : Key signals include the amide proton at δ 10.66 ppm (s, 1H) and the chromene olefinic proton at δ 8.09 ppm (s, 1H).

- ¹³C NMR : The carbonyl carbons of the chromone (δ 177.2 ppm) and amide (δ 165.0 ppm) confirm successful coupling.

- IR : Stretching frequencies at 1675 cm⁻¹ (C=O, amide) and 1720 cm⁻¹ (C=O, chromone) validate functional groups.

Discussion of Methodologies

Efficiency Comparison

Scalability Challenges

Industrial-scale production faces hurdles in maintaining regioselectivity during benzoylation and optimizing solvent recovery in MW-assisted steps. Continuous flow reactors, as suggested in benzofuran derivative syntheses, could address these issues.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and chromene moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

Pharmacological Applications

1. Antitumor Activity

Research indicates that derivatives of chromene compounds, including N-(2-benzoyl-4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide, exhibit antitumor properties. A study highlighted the synthesis of various chromene derivatives that showed significant cytotoxic effects against different cancer cell lines. For instance, compounds similar to this compound have been evaluated for their ability to inhibit tubulin polymerization, which is crucial for cancer cell division and proliferation .

Case Study: Antitumor Mechanism

A series of chromene derivatives were tested for their effects on human cancer cell lines, demonstrating that certain structural modifications can enhance their cytotoxicity. The study found that the presence of specific substituents on the chromene core significantly influenced the compound's ability to induce apoptosis in cancer cells .

2. Antioxidant Properties

Chromene derivatives are known for their antioxidant activities, which can protect cells from oxidative stress. This property is particularly beneficial in preventing various diseases associated with oxidative damage, including cancer and neurodegenerative disorders. The antioxidant mechanism involves scavenging free radicals and enhancing the body's natural defense systems .

Synthetic Applications

This compound serves as a versatile intermediate in organic synthesis. Its structure allows for further modifications that can lead to the development of new compounds with enhanced biological activities.

Table 1: Summary of Synthetic Modifications and Their Applications

| Modification Type | Resulting Compound | Application Area |

|---|---|---|

| Alkylation | Enhanced solubility | Drug formulation |

| Halogenation | Increased reactivity | Synthesis of novel pharmaceuticals |

| Esterification | Improved bioavailability | Nutraceuticals |

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The chromene ring structure also allows for interactions with DNA or RNA, potentially affecting gene expression.

Comparison with Similar Compounds

Key Observations :

Enzyme Inhibition

Compound 14n (Donepezil-chromene-melatonin hybrid):

Compound 5a (4-Sulfamoylphenyl derivative):

N-(4-Halophenyl)-4-oxo-4H-chromene-3-carboxamides (1–4) :

Key Observations :

Molecular Modeling Insights

- Compound 5a : Docking studies reveal that the sulfonamide group deprotonates to bind Zn²⁺ in CA isoforms, while the chromene core occupies hydrophobic regions of the active site .

- Benzoyl substituents (as in the target compound) may mimic aryl interactions observed in potent ChE inhibitors like donepezil hybrids, though this requires experimental validation .

Structure-Activity Relationships (SAR)

Substituent Position :

- Para-substitution (e.g., 4-sulfamoylphenyl in 5a) enhances CA inhibition, while meta-substitution (e.g., 3-ethylphenyl in 3’a) lacks reported enzyme activity .

Hybridization Strategy :

- Hybrids incorporating pharmacophores like melatonin (e.g., 14n) achieve multifunctional activity (ChE/MAO inhibition + antioxidant effects) .

Biological Activity

N-(2-benzoyl-4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

Chemical Structure and Synthesis

The compound belongs to the chromene family, characterized by a chromene core with various substituents that modulate its biological properties. The synthesis typically involves the condensation of 2-benzoyl-4-methylphenylamine with 4-oxo-4H-chromene-2-carboxylic acid under acidic or basic conditions, often facilitated by dehydrating agents such as thionyl chloride or phosphorus oxychloride.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity by binding to their active sites, thereby blocking substrate access. Additionally, the chromene structure allows for interactions with nucleic acids, potentially influencing gene expression and cellular processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against human cancer cell lines:

- Cytotoxicity : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A-549 (lung cancer). The IC50 values for these cell lines were reported as follows:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | MCF-7 | 22.09 |

| This compound | A-549 | 6.40 ± 0.26 |

These results indicate a promising potential for this compound as a therapeutic agent in cancer treatment .

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. Studies utilizing DPPH radical scavenging assays have shown that it effectively reduces oxidative stress markers in vitro. The mechanism is thought to involve the inhibition of reactive oxygen species (ROS) production through modulation of specific signaling pathways .

Anti-inflammatory Effects

In addition to anticancer and antioxidant activities, this compound has demonstrated anti-inflammatory properties. It inhibits nitric oxide (NO) production in RAW 264.7 macrophage cells, suggesting its potential utility in treating inflammatory diseases .

Case Studies and Research Findings

Several studies provide insights into the biological activities of this compound:

- Cytotoxicity Assays : A study evaluated various derivatives of chromene compounds, including this compound, revealing strong cytotoxic effects against MCF-7 and A-549 cell lines. The results were corroborated by molecular docking studies that predicted favorable binding interactions with target proteins involved in cancer progression .

- Molecular Docking Studies : Computational modeling has been employed to predict the binding affinities of this compound with various enzymes related to cancer metabolism. These studies suggest that structural modifications could enhance its efficacy as an anticancer agent .

- Antioxidant Activity Assessment : The antioxidant capacity was assessed using multiple assays (DPPH, ABTS), demonstrating that the compound significantly scavenged free radicals, thereby highlighting its potential for therapeutic applications in oxidative stress-related disorders .

Q & A

Q. What spectroscopic and crystallographic methods are most effective for characterizing N-(2-benzoyl-4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide?

- Methodological Answer : Structural confirmation of the compound requires a combination of techniques:

- Single-crystal X-ray diffraction (SCXRD) to resolve bond lengths, angles, and intermolecular interactions. For example, studies on similar chromene derivatives achieved mean C–C bond accuracies of 0.003 Å with R factors of 0.049 .

- Nuclear Magnetic Resonance (NMR) to verify substituent positions and purity. For related compounds, and NMR data are critical for distinguishing aromatic protons and carbonyl groups .

- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.

Q. How can researchers optimize synthetic routes for this compound?

- Methodological Answer :

- Stepwise synthesis : Start with 4-oxo-4H-chromene-2-carboxylic acid. Introduce the benzoyl-4-methylphenyl group via amide coupling using reagents like EDC/HOBt. Yields can be improved by controlling reaction temperature (e.g., 0–5°C for coupling) .

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility, as demonstrated in solvate formation studies of similar chromene derivatives .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol yields high-purity crystals .

Advanced Research Questions

Q. What computational approaches can resolve contradictions in reaction mechanisms for chromene-carboxamide derivatives?

- Methodological Answer :

- Quantum chemical calculations : Use density functional theory (DFT) to model reaction pathways and transition states. For example, ICReDD employs reaction path searches to predict optimal conditions, reducing trial-and-error experimentation .

- Molecular docking : If the compound has biological targets (e.g., enzymes), docking simulations can validate binding modes and explain discrepancies in activity data .

- Data-driven optimization : Apply machine learning to analyze reaction parameters (e.g., temperature, catalyst loading) from historical data, as seen in chemical engineering design frameworks .

Q. How do structural modifications (e.g., substituent position) affect the photophysical properties of this compound?

- Methodological Answer :

- Comparative crystallography : Analyze analogs like 2-(6,8-dimethyl-4-oxo-4H-chromen-2-yl)benzoic acid (MW 294.3 g/mol) to correlate substituent effects with UV-Vis absorption maxima .

- Fluorescence studies : Measure quantum yields in solvents of varying polarity. For example, morpholine-carbodithioate derivatives showed solvent-dependent emission shifts due to π→π* transitions .

- Electrochemical profiling : Cyclic voltammetry can reveal redox behavior linked to electron-withdrawing/donating groups on the benzoyl moiety .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Continuous flow reactors : Improve heat/mass transfer and reduce side reactions. Membrane separation technologies (e.g., nanofiltration) can isolate intermediates efficiently .

- Chiral catalysts : Use asymmetric catalysis (e.g., BINOL-derived ligands) to control stereochemistry during amide bond formation .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.